2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14(13-16-7-3-8-17-13)18-9-5-11(10-18)20-12-4-1-2-6-15-12/h1-4,6-8,11H,5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQLLJOBVCSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the pyridine and pyrimidine rings via nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine or pyrimidine rings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, a pyridine ring, and a pyrimidine ring, which contribute to its biological activity. The synthesis typically involves multiple steps, including cyclization reactions and nucleophilic substitutions. Common methods include the use of catalysts like palladium or copper and solvents such as toluene or dimethylformamide (DMF) to optimize yields and scalability.
Medicinal Chemistry
2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has been investigated for its potential therapeutic effects against various diseases:
- Cancer Treatment : The compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer pathways. It has shown effectiveness against multiple cancer cell lines, including prostate carcinoma, with promising selectivity towards cancer cells over normal cells .
- Inflammatory Diseases : This compound has been reported to possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which could be beneficial in developing new antibiotics .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit serine/threonine kinases such as cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are crucial in regulating the cell cycle .
- Mechanism of Action : Its mechanism involves binding to specific receptors or enzymes, modulating their activity to produce therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Effective against PC3 prostate cancer cells | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Antimicrobial | Inhibits growth of certain pathogens |
Case Study: Anticancer Activity
In a study assessing the anticancer properties of pyrimidine derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. Molecular docking studies suggested that the compound interacts with Bcl-2, a protein involved in regulating apoptosis, highlighting its potential as an anticancer agent .
Industrial Applications
Beyond medicinal uses, this compound is also explored for its applications in material science:
- Catalyst Development : Its unique structure allows it to function as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
- Material Synthesis : The compound serves as a building block for synthesizing more complex materials used in pharmaceuticals and other industrial applications .
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds (Table 1) share structural similarities with 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine, particularly in their use of pyrrolidine-carbonyl or pyrimidine motifs:
Table 1: Structural Comparison of Analogs
Key Observations
Core Heterocycle Variations: The target compound’s pyrimidine core distinguishes it from coumarin-based analogs (e.g., ) and pyridine derivatives (e.g., ) .
Substituent Impact :
- The pyridin-2-yloxy group in the target compound introduces a polar, planar substituent absent in analogs like the cyclopropyl- and methyl-substituted pyrimidine () . This group may enhance solubility and target binding through hydrogen bonding.
- Azetidine substitution () reduces ring size from pyrrolidine (5-membered) to azetidine (4-membered), likely increasing strain and altering conformational flexibility.
Molecular Weight and Physicochemical Properties :
- The target compound (299.3 g/mol) falls within the typical range for drug-like molecules, comparable to ’s acrylate derivative (303.4 g/mol) . In contrast, the coumarin-pyrrolidine hybrid () has a higher molecular weight (323.3 g/mol), which may affect bioavailability.
Functional Group Diversity :
- Analogs with ester () or nitrile () groups offer sites for chemical modification or prodrug strategies, whereas the target compound’s ether linkage provides metabolic stability.
Biological Activity
2-[3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates multiple pharmacophoric elements, which may contribute to its therapeutic efficacy across various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring , a pyridine ring , and a pyrimidine moiety , which together create a unique scaffold for biological interaction. The synthesis typically involves multiple steps, including cyclization reactions and nucleophilic substitutions, often employing catalysts like palladium or copper in solvents such as toluene or DMF to enhance yields and purity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activities or receptor functions, leading to various therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting anticancer or anti-inflammatory effects .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer). For example, one study reported an IC50 value of 0.09 µM against MCF-7 cells, indicating potent anticancer properties .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. In one study, it was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with no growth observed at concentrations of 800 µg/mL for certain strains .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 200 µg/mL |
| S. aureus | 200 µg/mL |
| K. pneumoniae | Not Detected |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through COX-2 inhibition, a critical target in inflammatory diseases. In vitro studies revealed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting its potential use in treating inflammatory conditions .
Table 3: COX-2 Inhibition by this compound
| Compound | IC50 (µM) |
|---|---|
| 2-Pyrimidine | 0.04 |
| Celecoxib | 0.04 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammatory Disease Model : In carrageenan-induced paw edema models, administration of the compound resulted in decreased edema comparable to indomethacin treatment.
Q & A
Q. What are the key synthetic routes for preparing 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine, and what critical reaction steps are involved?
The synthesis typically involves:
- Functionalization of pyrrolidine : Introduction of the pyridin-2-yloxy group via nucleophilic substitution or coupling reactions.
- Carbonyl insertion : Use of coupling agents like carbodiimides (e.g., DCC or EDC) to attach the pyrrolidine moiety to the pyrimidine ring.
- Purification : Chromatographic techniques (e.g., column chromatography or HPLC) are essential for isolating the final product, as highlighted in studies on structurally similar compounds .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Critical techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the connectivity of the pyrrolidine, pyridine, and pyrimidine rings.
- IR spectroscopy to identify the carbonyl group (C=O stretch ~1650–1750 cm⁻¹).
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis. These methods align with protocols for analogous heterocyclic compounds .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Common conditions include:
- Reflux in aprotic solvents (e.g., THF or DMF) to facilitate coupling reactions.
- Catalytic bases (e.g., triethylamine) to deprotonate intermediates.
- Temperature control (70–100°C) to balance reaction rate and byproduct formation, as observed in pyrimidine-pyrrolidine hybrid syntheses .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Advanced approaches include:
- Quantum chemical calculations to model transition states and predict reaction pathways, reducing experimental trial-and-error (e.g., ICReDD’s reaction path search methods) .
- Molecular docking to assess binding affinity with biological targets, guiding structural modifications for enhanced activity .
Q. What contradictions exist in the literature regarding this compound’s biological mechanism of action?
Discrepancies include:
- Kinase inhibition vs. DNA intercalation : Some studies propose kinase targeting due to pyrimidine’s ATP-mimetic properties, while others suggest DNA interaction via planar aromatic systems.
- Assay variability : Differences in cell lines or enzymatic assays (e.g., IC₅₀ values) may arise from solvent effects or impurity profiles, as noted in comparative SAR studies .
Q. How do structural modifications at the pyrrolidine ring influence bioactivity?
Key findings from SAR studies:
- Pyridin-2-yloxy substituents : Enhance solubility and hydrogen-bonding capacity, improving receptor affinity.
- Steric effects : Bulky groups at the pyrrolidine 3-position may hinder binding, while smaller substituents (e.g., hydroxymethyl) optimize pharmacokinetics. These trends are consistent with analyses of related pyrrolidine-pyrimidine hybrids .
Q. What strategies mitigate common impurities during synthesis?
Effective approaches include:
- Stepwise purification : Intermediate isolation via flash chromatography reduces carryover impurities.
- HPLC with orthogonal columns (C18 or HILIC) to resolve polar byproducts.
- Stoichiometric control : Limiting excess reagents (e.g., coupling agents) minimizes side reactions, as demonstrated in pyridine derivative syntheses .
Methodological Guidance
Q. What statistical methods are recommended for analyzing contradictory bioactivity data?
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous processing enhances heat/mass transfer for exothermic steps.
- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs in large-scale coupling reactions. These strategies are validated in industrial-scale syntheses of pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
